Mannose Triflate: A Core Component in Modern Glycochemistry and Radiopharmaceutical Synthesis
Mannose Triflate: A Core Component in Modern Glycochemistry and Radiopharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Mannose triflate, chemically known as 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, is a pivotal glycosyl donor in the field of carbohydrate chemistry. Its significance stems from the exceptional leaving group ability of the trifluoromethanesulfonyl (triflate) group, which facilitates nucleophilic substitution reactions to form new glycosidic bonds. This property has been overwhelmingly leveraged in the synthesis of radiopharmaceuticals, most notably [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), the most widely used radiotracer in Positron Emission Tomography (PET) for cancer diagnosis and monitoring.[1][2][3] Beyond this critical application, mannose triflate serves as a versatile reagent in the synthesis of complex oligosaccharides and glycosylated molecules with potential therapeutic applications, including antiviral and anticancer agents.[4][]
Chemical Properties and Structure
Mannose triflate is a white, crystalline solid with the molecular formula C₁₅H₁₉F₃O₁₂S and a molecular weight of approximately 480.36 g/mol .[1][6] The structure features a mannose sugar core per-O-acetylated at positions 1, 3, 4, and 6. The hydroxyl group at the C2 position is substituted with a triflate group. This triflate moiety is the key to its reactivity, being a highly effective leaving group in nucleophilic substitution reactions. The compound is soluble in various organic solvents such as acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), methanol, and acetone, but insoluble in aqueous media.[7] For long-term use, it is recommended to store mannose triflate in a desiccated environment at -20°C, where it remains stable for several months.[8]
Table 1: Physicochemical Properties of Mannose Triflate
| Property | Value | Reference |
| Alternate Names | 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, TATM | [1][6] |
| CAS Number | 92051-23-5 | [1][6] |
| Molecular Formula | C₁₅H₁₉F₃O₁₂S | [1][6] |
| Molecular Weight | 480.36 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [7][8] |
| Solubility | Soluble in chloroform, ethyl acetate, acetonitrile, DMSO, methanol, acetone. Insoluble in aqueous media. | [7] |
| Storage Conditions | -20 ±5 °C, desiccated | [1][8] |
Synthesis of Mannose Triflate
The synthesis of mannose triflate is a well-established process, typically starting from D-mannose or a protected mannose derivative. A common and efficient method involves the triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.
Synthetic Workflow
The general workflow for the synthesis of mannose triflate from its acetylated precursor is depicted below. This process involves the reaction of the acetylated mannose with triflic anhydride (B1165640) in the presence of a base, followed by purification.
Caption: General workflow for the synthesis of mannose triflate.
Experimental Protocol: Synthesis from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
This protocol is based on a reported large-scale synthesis of mannose triflate.[8]
Materials:
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
-
Trifluoromethanesulfonic anhydride (Triflic anhydride)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Pyridine (B92270) (optional, as a base)
-
Absolute ethanol (B145695)
-
Dry argon gas
Procedure:
-
Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane in a round-bottom flask under a dry argon atmosphere.
-
Cool the vigorously stirred solution in an ice bath.
-
Slowly add triflic anhydride to the cooled solution. The controlled addition is crucial to manage the exothermic reaction and simplify the workup.[8]
-
After the addition is complete, allow the reaction to proceed at a low temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water, dilute hydrochloric acid (if a base like pyridine was used), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from absolute ethanol to yield mannose triflate as white needles.[8]
Table 2: Representative Synthesis Data for Mannose Triflate
| Starting Material | Scale | Yield | Reference |
| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | 2.6 g | ~80% | [8] |
| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | 52 g (scaled-up) | ~80% | [8] |
| D-mannose | 200 g | 12-16% (overall) | [9] |
Reactivity and Mechanism of Glycosylation
The high reactivity of mannose triflate is attributed to the triflate group, which is an excellent leaving group. This facilitates the formation of a transient oxocarbenium ion intermediate or direct Sₙ2 displacement at the anomeric carbon by a nucleophile.
Sₙ2 Nucleophilic Substitution in [¹⁸F]FDG Synthesis
The most prominent application of mannose triflate is in the synthesis of [¹⁸F]FDG. In this reaction, the triflate group is displaced by the [¹⁸F]fluoride ion via an Sₙ2 mechanism. This is followed by hydrolysis of the acetyl protecting groups to yield [¹⁸F]FDG.
Caption: Sₙ2 reaction pathway for the synthesis of [¹⁸F]FDG from mannose triflate.
Experimental Protocol: [¹⁸F]FDG Synthesis using Mannose Triflate
This protocol describes a general procedure for the radiosynthesis of [¹⁸F]FDG using an automated synthesis module.[8]
Materials:
-
Mannose triflate solution (e.g., 500 mg in 20 mL of acetonitrile)
-
[¹⁸F]Fluoride in target water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
1M Hydrochloric acid (HCl)
Procedure:
-
The [¹⁸F]fluoride is trapped on an anion-exchange resin and eluted with a solution of K₂₂₂ and K₂CO₃.
-
The aqueous eluate is dried azeotropically with acetonitrile at an elevated temperature (e.g., 95°C) to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
A solution of mannose triflate in acetonitrile is added to the dried complex, and the mixture is heated (e.g., 95°C for 3-5 minutes) to facilitate the nucleophilic substitution.
-
After the labeling reaction, the acetyl protecting groups are removed by hydrolysis. This is typically achieved by adding 1M HCl and heating at a higher temperature (e.g., 120°C for 8 minutes).
-
The resulting [¹⁸F]FDG is then purified using a series of cartridges to remove unreacted [¹⁸F]fluoride, byproducts, and the catalyst complex.
Table 3: Radiochemical Data for [¹⁸F]FDG Synthesis using Mannose Triflate
| Parameter | Value | Reference |
| Radiochemical Yield (decay uncorrected) | 55% ± 2% | [8] |
| Radiochemical Purity | >96% | [8] |
Applications in Drug Development and Glycobiology
While the synthesis of [¹⁸F]FDG is its most prominent use, mannose triflate is a valuable tool in broader drug development and glycobiology research.[4][]
-
Synthesis of Complex Carbohydrates: The reactivity of mannose triflate allows for its use as a glycosyl donor in the stereoselective synthesis of oligosaccharides. The triflate group can be displaced by the hydroxyl group of another sugar molecule to form a glycosidic linkage.
-
Development of Glycosylated Drugs: Glycosylation can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug, including its solubility, stability, and receptor binding affinity. Mannose triflate provides a means to introduce mannose moieties into drug candidates, which can be particularly relevant for targeting mannose-specific lectins on cell surfaces.[4]
-
Antiviral and Anticancer Agents: The ability to synthesize novel glycosylated compounds using mannose triflate opens avenues for the development of new antiviral and anticancer agents.[4] For instance, mannosylated compounds can be designed to interfere with viral entry or to target cancer cells that overexpress mannose receptors.
References
- 1. Mannose triflate [isotope-cmr.com]
- 2. CN101659682A - Improved preparation method of mannose triflate intermediate - Google Patents [patents.google.com]
- 3. Mannose triflate_TargetMol [targetmol.com]
- 4. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. Mannose Triflate [chembk.com]
- 8. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
